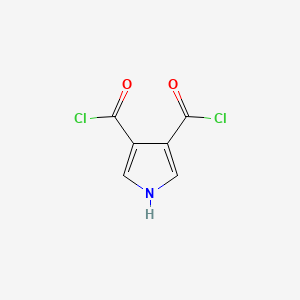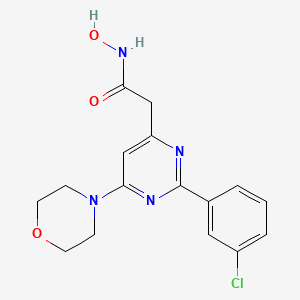
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of two benzothiazole units connected through an imine linkage, with ethyl groups attached to the nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine typically involves the condensation of 3-ethylbenzothiazolium salts with 2-aminobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles, such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced derivatives
Substitution: Substituted benzothiazole derivatives
Wissenschaftliche Forschungsanwendungen
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-ethyl-2-(2-ethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
- 3-ethyl-1-(2-ethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
- 3-ethyl-2-(2-ethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
Uniqueness
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine stands out due to its unique imine linkage between two benzothiazole units, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C18H18N3S2+ |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C18H18N3S2/c1-3-20-13-9-5-7-11-15(13)22-17(20)19-18-21(4-2)14-10-6-8-12-16(14)23-18/h5-12H,3-4H2,1-2H3/q+1 |
InChI-Schlüssel |
AMAMEHNQJLDQIE-UHFFFAOYSA-N |
Isomerische SMILES |
CCN\1C2=CC=CC=C2S/C1=N\C3=[N+](C4=CC=CC=C4S3)CC |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=NC3=[N+](C4=CC=CC=C4S3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)

![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)






![1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea](/img/structure/B14662093.png)

